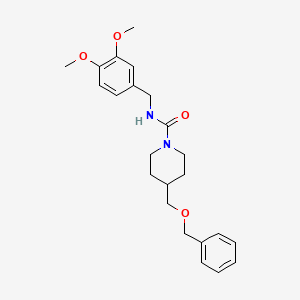

4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide

描述

4-((Benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a piperidine-1-carboxamide derivative characterized by two key substituents: a benzyloxymethyl group at the 4-position of the piperidine ring and a 3,4-dimethoxybenzyl group attached to the carboxamide nitrogen.

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(phenylmethoxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-27-21-9-8-20(14-22(21)28-2)15-24-23(26)25-12-10-19(11-13-25)17-29-16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJJSJFUFVVBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)COCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide, a compound with the molecular formula and a molecular weight of 398.5 g/mol, has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several steps including the use of piperidine derivatives and various protective groups to facilitate reactions. The compound is synthesized through a series of reactions that may include:

- Formation of the piperidine backbone : Using appropriate starting materials such as substituted benzaldehydes and amines.

- Introduction of functional groups : The benzyloxy and dimethoxy groups are introduced at specific stages to ensure proper reactivity and yield.

- Purification : The final product is purified using techniques such as column chromatography.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Research has shown that compounds similar to this compound exhibit potent inhibition against LSD1, an enzyme implicated in various cancers. For instance, a related compound demonstrated an IC50 value of 4 μM against LSD1, indicating significant inhibitory activity .

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (μM) | Effect on Cancer Cells |

|---|---|---|---|

| This compound | LSD1 | 4 | Inhibits migration in HCT-116 and A549 cells |

The mechanism by which this compound exerts its biological effects likely involves reversible binding to LSD1, leading to altered gene expression profiles in cancer cells. Molecular docking studies suggest that the compound binds effectively within the active site of LSD1, preventing its normal function in demethylating lysine residues on histones .

Anti-Cancer Properties

In vitro studies have indicated that this compound can inhibit the migration of various cancer cell lines, including colon cancer (HCT-116) and lung cancer (A549) cells. This suggests its potential as a therapeutic agent in targeting metastasis in cancers associated with LSD1 activity .

Case Studies

A notable study focused on a series of piperidine derivatives where this compound was included among other synthesized compounds. The researchers evaluated these compounds for their ability to inhibit LSD1 and their effects on cell migration. The promising results led to further investigations into their structure-activity relationships (SAR) to optimize efficacy against cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s piperidine-1-carboxamide core is a common scaffold in drug discovery. Below is a comparative analysis of its analogs based on substituent variations and molecular properties:

*Estimated based on structural similarity to –11.

Key Observations:

and 11 replace the benzyloxymethyl with sulfur-containing groups (thioether, thiadiazole), enhancing polar interactions but reducing metabolic stability compared to the target compound’s ether linkage .

Bioactivity Implications: The 3,4-dimethoxybenzyl group in the target compound is shared with and BIBN4096BS, a known calcitonin gene-related peptide (CGRP) receptor antagonist . Compound 19 () demonstrated high synthetic yield (86%) and likely targets oxidative stress-related pathways due to its benzimidazolone core .

Pharmacokinetic and Physicochemical Predictions

- Lipophilicity : The target compound’s benzyloxymethyl and dimethoxybenzyl groups likely increase logP compared to sulfur-containing analogs (–11), favoring blood-brain barrier penetration.

- Metabolic Stability : Ether linkages (target compound) are more stable than thioethers () or esters, suggesting longer half-life .

常见问题

Q. What synthetic strategies are optimal for preparing 4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide, and how can reaction yields be maximized?

Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Functionalize the piperidine core at the 4-position with a benzyloxymethyl group. This may involve alkylation using benzyl chloromethyl ether under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduce the 3,4-dimethoxybenzyl carboxamide moiety via a coupling reaction. A general procedure involves activating the carboxylic acid (if starting from a precursor) with carbonyldiimidazole (CDI) or HATU, followed by reaction with 3,4-dimethoxybenzylamine .

- Yield Optimization :

- Use excess coupling reagents (e.g., 1.2–1.5 equivalents of HATU) to drive the reaction to completion.

- Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to minimize side products .

- Monitor reaction progress using TLC or LC-MS to identify incomplete steps.

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

Methodological Answer : A combination of spectroscopic and spectrometric methods is required:

- ¹H/¹³C NMR : Confirm substitution patterns and regiochemistry. For example:

- The benzyloxy methyl group (δ ~4.4–4.6 ppm for -OCH₂- in ¹H NMR).

- Aromatic protons from the 3,4-dimethoxybenzyl group (δ ~6.8–7.2 ppm) .

- HRMS (EI or ESI) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₃₀N₂O₄: 423.2278; observed: 423.2281) .

- IR Spectroscopy : Detect key functional groups (e.g., carboxamide C=O stretch at ~1640–1680 cm⁻¹) .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

Methodological Answer :

- Stability : The compound is likely stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the carboxamide or ether linkages .

- Storage : Use amber vials with PTFE-lined caps. For long-term storage, lyophilize and store under vacuum or in a desiccator .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxybenzyl with 3,4-dichlorobenzyl or 4-fluorobenzyl) to assess electronic and steric effects on target binding .

- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding). For example:

- Test against carbonic anhydrase isoforms if the carboxamide group mimics sulfonamide pharmacophores .

- Use SPR (surface plasmon resonance) to measure binding kinetics.

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer :

- Source Identification :

- Compare assay conditions (pH, buffer composition, temperature). For example, dimethyl sulfoxide (DMSO) concentration >1% may denature proteins, altering results .

- Verify compound purity via HPLC (>95% purity required for reliable IC₅₀ measurements) .

- Orthogonal Validation :

- Replicate assays using alternative methods (e.g., fluorescence polarization vs. radiometric assays).

- Perform dose-response curves with triplicate measurements to reduce variability .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer :

- In Silico Tools :

- Use SwissADME to predict logP (lipophilicity), solubility, and bioavailability. The compound’s methoxy and benzyl groups may increase logP, suggesting moderate blood-brain barrier penetration .

- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to estimate plasma protein binding .

- Metabolism Prediction :

- Employ CYP450 interaction modules (e.g., in Schrodinger Suite) to identify potential sites of oxidative metabolism (e.g., demethylation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。